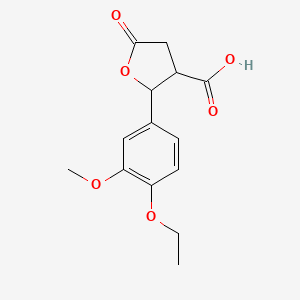
(R)-4-(4-Bromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(4-Bromophenyl)pyrrolidin-2-one: is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Cyclization: The bromophenyl derivative undergoes cyclization to form the pyrrolidinone ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-4-(4-Bromophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining precise temperature conditions to favor the desired reaction pathway.
Purification: Employing advanced purification techniques such as chromatography to isolate the pure ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-4-(4-Bromophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-4-(4-Bromophenyl)pyrrolidin-2-one is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of ®-4-(4-Bromophenyl)pyrrolidin-2-one in treating various diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-4-(4-Bromophenyl)pyrrolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.
4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)pyrrolidin-2-one: A related compound with a fluorine atom in place of the bromine atom.
Uniqueness: ®-4-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the bromophenyl group
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(4R)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
JHTJSUCXKXNRAX-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


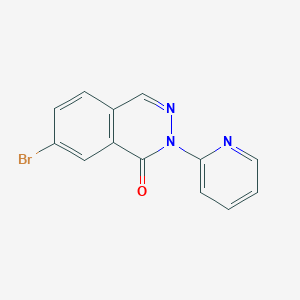



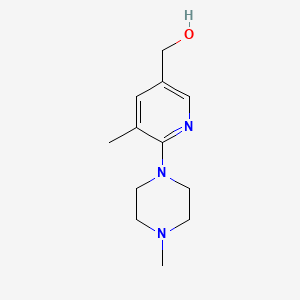
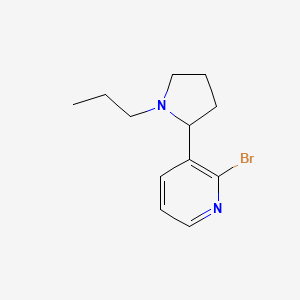




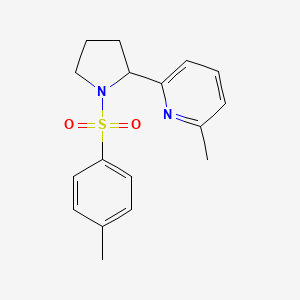
![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

